

A Comparative Analysis of Methanethiol and Dimethyl Sulfide in Marine Emissions

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An objective guide for researchers on the oceanic sources, atmospheric prevalence, and measurement of two key marine volatile sulfur compounds.

This guide provides a comprehensive comparison of **methanethiol** (MT) and dimethyl sulfide (DMS), two significant volatile organic sulfur compounds (VOSCs) emitted from the marine environment. Understanding the relative contributions and atmospheric fates of these compounds is crucial for refining climate models and comprehending the global sulfur cycle. This document summarizes key quantitative data, details experimental methodologies for their measurement, and illustrates the biogeochemical pathways involved in their production.

Biogeochemical Production: A Shared Origin

Both **methanethiol** and dimethyl sulfide originate primarily from the enzymatic degradation of dimethylsulfoniopropionate (DMSP), an osmolyte produced by various marine phytoplankton. [1][2] The partitioning between MT and DMS production is a complex process influenced by microbial community structure and environmental conditions.[1][2]

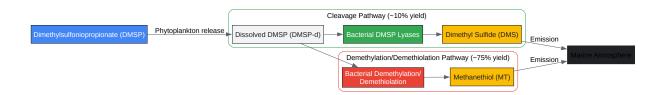
Two primary bacterial pathways govern the breakdown of dissolved DMSP (DMSP-d):

- Cleavage Pathway: This pathway is catalyzed by various DMSP lyase enzymes, leading directly to the production of DMS and acrylate.[1][2]
- Demethylation/Demethiolation Pathway: This pathway initiates with the demethylation of DMSP to methylmercaptopropionate (MMPA), which is then further metabolized to produce



methanethiol.[1][2]

Interestingly, the demethylation/demethiolation pathway is considered the dominant fate of DMSP-d, with a yield of approximately 75%, while the cleavage pathway accounts for about a 10% yield of DMS.[1]



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Figure 1: Biogeochemical pathways of DMSP degradation to DMS and MT.

Quantitative Comparison of Marine Emissions

Direct measurements of marine emissions have revealed that while DMS is the more abundant of the two compounds in the atmosphere, **methanethiol** is a significant and previously underappreciated contributor to the marine sulfur budget. The following tables summarize key quantitative data from field studies.



| Parameter | Dimethyl Sulfide (DMS) | Methanethiol (MT/MeSH) | Reference |
|---|---|---|-----------|
| Mean Atmospheric Mixing Ratio | 72 ppt (28-90 ppt interquartile range) | 19.1 ppt (7.6-24.5 ppt interquartile range) | [2] |
| Mean Emission Flux | 1.13 ppt m s ⁻¹ (0.53- 1.61 ppt m s ⁻¹ interquartile range) | 0.21 ppt m s ⁻¹ (0.10- 0.31 ppt m s ⁻¹ interquartile range) | [2] |
| Mean Dissolved Concentration (Atlantic) | ~1.95 nM | 0.39 ± 0.34 nM | [1] |
| Mean Dissolved Concentration (Baltic Sea) | 2.6 ± 1.6 nM | 0.16 ± 0.12 nM | [1] |

Table 1: Comparison of Atmospheric Concentrations and Emission Fluxes

| Study Location/Method | DMS to MT Flux Ratio (FDMS:FMeSH) | MT Flux as % of Total Sulfur Flux (DMS+MT) | Reference |
|---|---|--|-----------|
| Coastal Ocean (Eddy Covariance) | 5.5 ± 3.0 | 16% | [2][3] |
| South-West Pacific (Inferred from nighttime accumulation) | - | 14-24% | [1][3] |
| South-West Pacific (Air-Sea Interface Tanks) | - | 11-18% | [4] |
| Baltic Sea (Estimated) | ~10 | ~9% | [1][3] |

Table 2: Ratios of Emission Fluxes from Various Studies



Atmospheric Fate and Contribution to Sulfur Dioxide

Once emitted into the marine atmosphere, both DMS and MT are oxidized, primarily by the hydroxyl radical (OH), to produce sulfur dioxide (SO₂), a key precursor to sulfate aerosols which can influence cloud formation and climate.[1] However, the atmospheric lifetime and SO₂ yield differ between the two compounds.

The oxidation of MT by OH has been shown to efficiently produce the methyl thiyl radical (CH₃S•), which is also a key intermediate in the H-abstraction pathway of DMS oxidation.[1] This shared intermediate links their atmospheric chemistry. However, modeling studies suggest that MT has a shorter atmospheric lifetime and a higher effective yield of SO₂ compared to DMS.[1] As a result, **methanethiol** emissions are estimated to contribute significantly to instantaneous SO₂ production in the marine boundary layer, with one study suggesting it accounts for approximately 30% of the instantaneous afternoon SO₂ production.[1]

Experimental Protocols

The direct measurement of **methanethiol** and dimethyl sulfide fluxes from the ocean is most accurately achieved using the eddy covariance (EC) technique coupled with a high-resolution proton-transfer-reaction time-of-flight mass spectrometer (PTR-ToF-MS).[1][2]

Eddy Covariance (EC) Method

The EC method is a micrometeorological technique used to measure the vertical turbulent fluxes of gases between the atmosphere and the Earth's surface.[5][6]

Principle: The flux is calculated as the covariance between the instantaneous fluctuations in the vertical wind speed (w') and the concentration of the trace gas (c') of interest.

Instrumentation:

- 3D Sonic Anemometer: Measures the three components of wind speed at a high frequency (typically 10-20 Hz).
- Fast-Response Gas Analyzer: In this case, a PTR-ToF-MS, capable of measuring the concentrations of MT and DMS at a similarly high frequency.



Procedure:

- Instrument Setup: The sonic anemometer and the inlet to the PTR-ToF-MS are co-located on a tower or mast in the marine environment, extending away from any obstructions to minimize flow distortion.
- Data Acquisition: High-frequency (≥10 Hz) data for the three wind components and the concentrations of MT and DMS are continuously recorded.
- Flux Calculation: The raw data is processed to calculate the covariance between the vertical wind speed and the gas concentrations over a specific averaging period (typically 30 minutes). This involves separating the mean and fluctuating components of the signals.
- Corrections: Various corrections are applied to the calculated fluxes to account for factors such as air density fluctuations, sensor separation, and frequency response limitations.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

PTR-ToF-MS is a highly sensitive analytical technique for the real-time measurement of volatile organic compounds.

Principle:

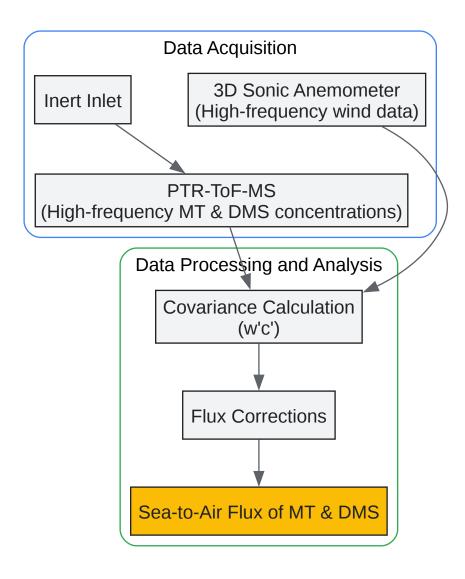
- Ionization: In a drift tube, reagent ions (H₃O+) are reacted with the sample air. VOCs with a
 proton affinity higher than that of water, such as MT and DMS, undergo a soft chemical
 ionization through proton transfer.
- Mass Analysis: The protonated molecules are then analyzed by a time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the target compounds.

Procedure for MT and DMS Analysis:

Inlet System: A crucial aspect for accurate measurement of reactive sulfur compounds is the
use of an inert inlet line (e.g., PFA tubing) to minimize surface interactions and sample loss.
 [7][8]



- Instrument Tuning: The PTR-ToF-MS is tuned to optimize the detection of the protonated masses of MT (m/z 49) and DMS (m/z 63).
- Calibration: The instrument is calibrated using certified gas standards for both MT and DMS to convert the measured ion signals into absolute concentrations (ppt).
- Data Acquisition: The instrument is operated in a continuous sampling mode, acquiring mass spectra at a high frequency to be synchronized with the sonic anemometer data for eddy covariance calculations.



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Figure 2: Experimental workflow for measuring MT and DMS marine emissions.



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